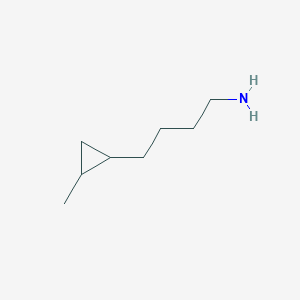

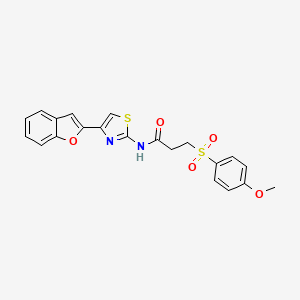

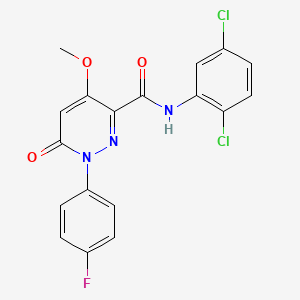

![molecular formula C10H19NO5 B2806802 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate CAS No. 191110-61-9](/img/structure/B2806802.png)

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate, also known as Boc-L-Val-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid valine and is commonly used as a building block in the synthesis of peptides and proteins. In

科学的研究の応用

Synthesis of Erythro and Threo Isomers

“Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate” can be used in the synthesis of Erythro (±) and Threo (±) isomers . The Erythro (±) isomer is obtained by simple reduction using sodium borohydride in methanol at -40°C . The Erythro isomer can be effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .

Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives

This compound can be used in the synthesis of racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a new derivative of β-(1,2,4-Triazol-1-yl)alanine .

Chiral Separation

It can be used in the chiral separation of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid . This is an important intermediate for the anti-HCV drug Velpatasvir .

Synthesis of β-Hydroxy Acids

β-Hydroxy acids (R1R2C*(OH)–CH2–CO2H), constitute a wide-range of natural products characterized by valuable chemical and medicinal properties . In organic synthesis, these act as conjointly necessary intermediates .

Synthesis of Lipids

β-Hydroxy acid structures with long open-chain are typically present in lipids, akin to super molecules that contain depsipeptides . These are among the oleophilic elements of lipopoly-saccharides within the cells .

Synthesis of Biologically Active Depsipeptides

A variety of biologically active depsipeptides, isolated from the organisms (mostly marine), also possess β-hydroxy acids . Beauveriolide, a reducer of super molecule drop formation in macrophages, does not display cytotoxic effect, which is attributed to the four-membered cyclodepsipeptide of the β-hydroxy acid building block that bears a branched open-chain .

Synthesis of γ-Amino β-hydroxybutyric acid (GABOB)

γ-Amino β-hydroxybutyric acid (GABOB) is a well known neuromodulator in the mammalian central nervous system, and it is used as hypotensive drug, and carnitine drug involved in human metabolism via the transport of long chain fatty acids into mitochondria .

Synthesis of Dolastatin

Dolastatin, a linear depsipeptides, exhibits cytotoxic anti-meiotic activity . The centrally set β-hydroxy acid of dolastatin belongs to the statin family which shares the common structural feature of a further chiral centre bearing the γ-amino substituent .

特性

IUPAC Name |

methyl 3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUNEDPIBZNRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

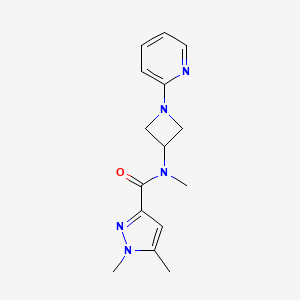

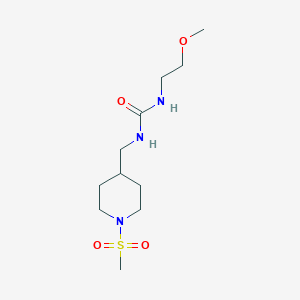

![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)

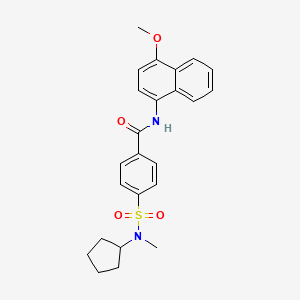

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)

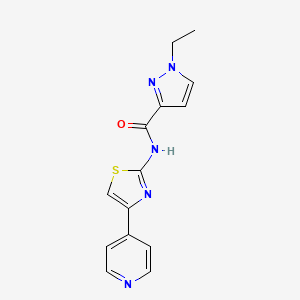

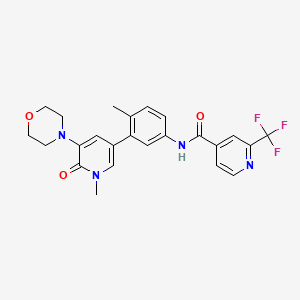

![N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2806736.png)

![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/no-structure.png)

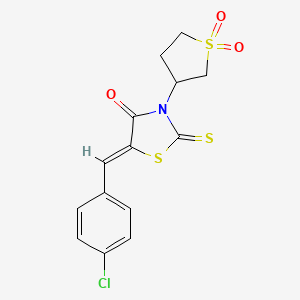

![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)